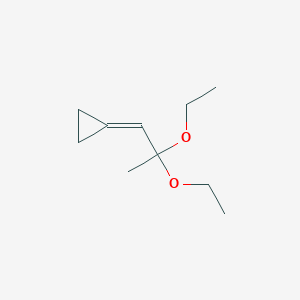
(2,2-Diethoxypropylidene)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Diethoxypropylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2,2-diethoxypropylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxypropylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the use of ethyl orthoformate and a suitable catalyst to facilitate the formation of the diethoxypropylidene group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions: (2,2-Diethoxypropylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diethoxy group into simpler alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH3) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler hydrocarbons.
科学研究应用
(2,2-Diethoxypropylidene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2,2-Diethoxypropylidene)cyclopropane involves its interaction with specific molecular targets. The compound can act as a precursor to reactive intermediates that participate in various chemical reactions. The pathways involved include:
Formation of Reactive Intermediates: The diethoxypropylidene group can generate reactive species under certain conditions, facilitating further chemical transformations.
Interaction with Enzymes: In biological systems, the compound may interact with enzymes, influencing metabolic pathways and cellular processes.
相似化合物的比较
Cyclopropane: A simple cyclopropane ring without additional substituents.
(2,2-Dimethoxypropylidene)cyclopropane: Similar structure but with methoxy groups instead of ethoxy groups.
(2,2-Diethoxyethylidene)cyclopropane: A related compound with an ethylidene group.
Uniqueness: (2,2-Diethoxypropylidene)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the diethoxypropylidene group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research.
属性
CAS 编号 |
65234-88-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2,2-diethoxypropylidenecyclopropane |
InChI |
InChI=1S/C10H18O2/c1-4-11-10(3,12-5-2)8-9-6-7-9/h8H,4-7H2,1-3H3 |
InChI 键 |
ZDLKJGOPKMOTMT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)(C=C1CC1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



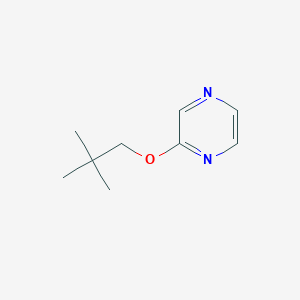


![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
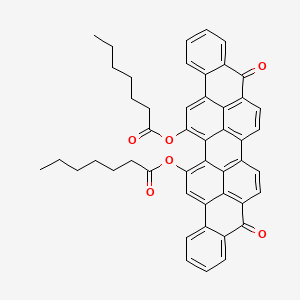
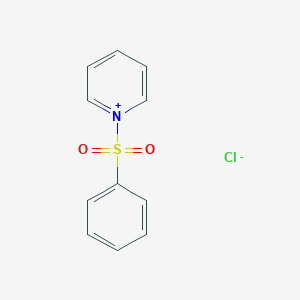
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
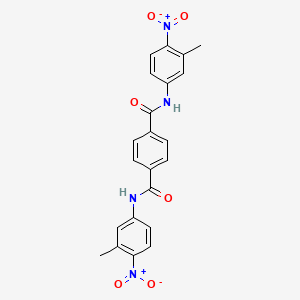

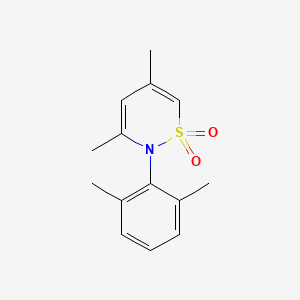
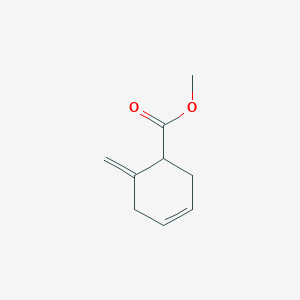
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

